4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride
Overview
Description
4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride is a synthetic organic compound that features a unique combination of azetidine and pyranone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride.
Coupling with Pyranone: The azetidine derivative is then coupled with a pyranone precursor under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure consistency and efficiency. The use of automated systems and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, modulating their activity. The pyranone ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- 4-(azetidin-3-yloxy)benzoic acid hydrochloride
- 4-(azetidin-3-yloxy)benzonitrile hydrochloride
- 5-[4-(azetidin-3-yloxy)-phenyl]-2-phenyl-5H-thiazolo[5,4-c]pyridin-4-one derivatives
Uniqueness
4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride is unique due to the combination of azetidine and pyranone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-(azetidin-3-yloxy)-6-methylpyran-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-6-2-7(3-9(11)12-6)13-8-4-10-5-8;/h2-3,8,10H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXXPFMQVRHLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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